

Animal Models in Pangamic Acid Research: A Technical Guide

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Compound of Interest

Compound Name: Sodium pangamate

Cat. No.: B10753156

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Foreword: The subject of "pangamic acid," often marketed as "vitamin B15," is fraught with scientific ambiguity and regulatory controversy. Unlike recognized vitamins, there is no single, scientifically verified chemical structure for pangamic acid, nor is there evidence of it being a required nutrient for humans or animals.[1][2] Commercial preparations sold under this name have been shown to contain a variety of substances, most commonly N,N-Dimethylglycine (DMG), often mixed with calcium gluconate, or diisopropylammonium dichloroacetate (DIPA).[1][3][4] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a legitimate vitamin and has classified it as an unsafe food additive.[2]

This guide provides a technical overview of the existing, predominantly historical, research involving animal models that have been used to investigate the biological effects attributed to substances identified as pangamic acid. The findings, largely originating from Soviet-era research, are presented here for their historical context and as a basis for understanding the compound's purported, though often unverified, physiological roles. This document is intended for researchers, scientists, and drug development professionals to critically evaluate the existing literature.

Chemical Identity in Research

The inconsistency in the chemical composition of "pangamic acid" is a critical challenge in interpreting the research. It is essential to distinguish between the different compounds that have been studied under this name.

Figure 1: Chemical Identities Associated with 'Pangamic Acid'

Hepatoprotective and Detoxifying Effects

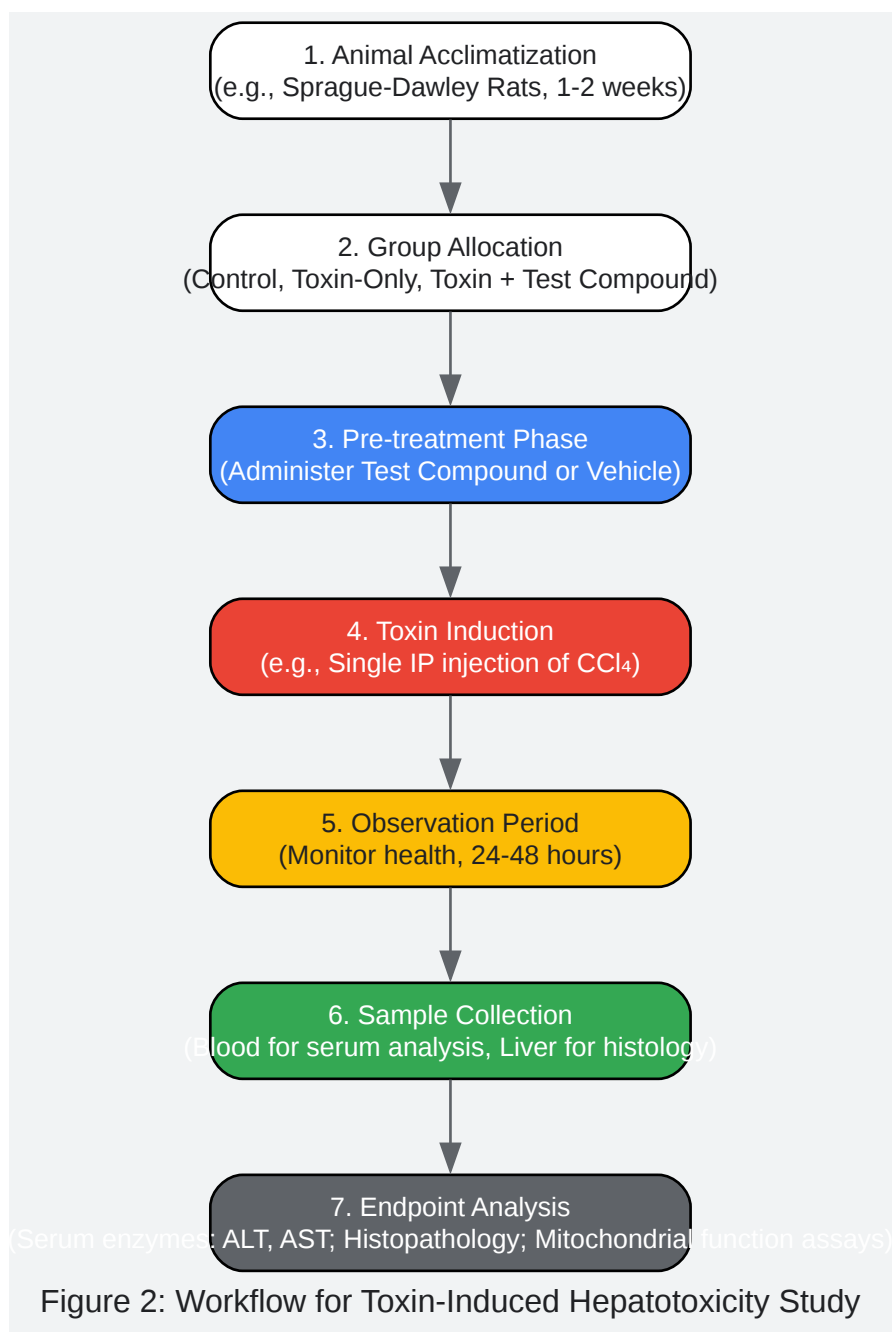
One of the most frequently cited benefits of pangamic acid in animal studies is its protective effect on the liver, particularly against chemical-induced stress.

The following table summarizes key findings from animal studies investigating the hepatoprotective effects attributed to pangamic acid. The data is largely qualitative due to the nature of the original publications.

Animal Model	Stressor/Toxin Administered	Compound Tested	Key Observations	Reference(s)
Rats	Carbon Tetrachloride (CCl ₄)	"Vitamin B15" / Calcium Pangamate	Partially reversed the inhibitory effect of CCl ₄ on mitochondrial swelling and cytochrome oxidase activity; restored succinate dehydrogenase and α-ketoglutarate dehydrogenase activities to normal.	[5]
Rats	Chloroform, 5-fluorouracil, dichloroethane	"Vitamin B15"	Animals dosed with B15 showed fewer degenerative effects in the liver compared to controls.	[3]
Rats	Starvation-induced fatty liver	"Vitamin B15"	Administration of B15 inhibited fatty infiltration of the liver.	[3]
Rats	High Cholesterol Diet	"Vitamin B15"	Less fat deposition was observed in the liver.	[3]

Dogs	Liver Disease (General) / Post- biliary support	Pangamic Acid (unspecified amount)	Marketed as a supplement to enhance liver functioning and as a protectant.	[6]
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While specific protocols from early studies are scarce, a generalized methodology for evaluating hepatoprotective agents in a rat model using a toxin like Carbon Tetrachloride (CCl₄) is as follows.



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Figure 2: Workflow for Toxin-Induced Hepatotoxicity Study

Methodology Details:

- Animals: Male Sprague-Dawley rats (180-220g) are commonly used.

- **Housing:** Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
- **Grouping:** Animals are randomly divided into at least three groups:
 - **Control Group:** Receives vehicle (e.g., saline or corn oil) only.
 - **Toxin Group:** Receives vehicle followed by the hepatotoxin.
 - **Treatment Group:** Receives the test compound (e.g., "pangamic acid" formulation) at various doses for a set period (e.g., 7-14 days) prior to and sometimes after toxin administration.
- **Toxin Administration:** A single intraperitoneal (IP) or oral dose of CCl_4 (e.g., 1-2 mL/kg, often diluted in corn oil) is administered to induce acute liver injury.
- **Sample Collection:** 24 to 48 hours post-toxin administration, animals are euthanized. Blood is collected via cardiac puncture for serum separation. The liver is immediately excised, weighed, and sections are fixed in 10% formalin for histology, while other portions are flash-frozen for biochemical assays.
- **Biochemical Analysis:** Serum is analyzed for levels of alanine transaminase (ALT) and aspartate transaminase (AST). Liver homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and the activity of mitochondrial enzymes like succinate dehydrogenase.

Effects on Hypoxia and Physical Performance

A significant body of the early research on pangamic acid focused on its potential to improve oxygen utilization and enhance physical endurance in animal models.

Studies suggest that pangamic acid may help animals adapt to conditions of increased physical activity or reduced oxygen availability (hypoxia).

Animal Model	Experimental Condition	Compound Tested	Key Observations	Reference(s)
Rats	Stress (Swimming Tests)	"Vitamin B15"	Higher levels of glycogen, lipid, phospholipid, and creatine phosphate in skeletal and heart muscle. Increased cytochrome oxidase activity. Lower lactate levels in plasma and muscle.	[3]
Animals (unspecified)	Oxygen Deprivation (High Altitude)	Pangamic Acid	Helped restore normal bodily functions. Promoted oxidative processes.	[7]
Laboratory Animals	Tissue Hypoxia (e.g., exercise, coronary artery ligation)	Pangamic Acid	Promoted cellular respiration.	[5]

The precise mechanism by which pangamic acid might influence hypoxia adaptation is unknown. However, a conceptual diagram can illustrate the general cellular response to low oxygen and where a hypothetical agent could intervene to improve oxygen utilization or mitigate stress.

Figure 3: Hypothesized Role in Mitigating Hypoxic Stress

The forced swimming test is a common method to evaluate physical endurance in rodents.

Methodology Details:

- Animals: Mice or rats are used.
- Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure:
 - Animals are pre-treated with the test compound or vehicle for a specified duration (e.g., 1-2 weeks).
 - On the test day, animals are placed in the water cylinder.
 - The endpoint is the total swimming time until exhaustion, which is defined as the inability to surface for air for a set period (e.g., 7-10 seconds).
- Data Collection: Swimming duration is recorded. After the test, blood samples may be collected to measure metabolic parameters like lactate, glucose, and non-esterified fatty acids. Muscle and liver tissues can be analyzed for glycogen content.

Metabolic Effects

Animal studies have suggested that pangamic acid may influence lipid metabolism, including a potential to lower cholesterol levels.

Animal Model	Experimental Condition	Compound Tested	Key Observations	Reference(s)
Rats	High Cholesterol Diet	"Vitamin B15"	Decreased evidence of atherosclerosis; less fat deposition in adrenal, kidney, and heart tissue.	[3]
Rats	Standard or Cholesterol-rich diets	Pangamic Acid	Appears to inhibit cholesterol biosynthesis.	[5]
Cats	Standard Diet	Pangamic Acid	Stimulated transketolase activity in the liver.	[5]

The body of research on pangamic acid in animal models is historically interesting but scientifically limited. The primary challenges for modern interpretation and application are the ambiguity of the tested compound's identity, the lack of rigorous, controlled study designs in many early reports, and the absence of detailed, reproducible experimental protocols and quantitative data.[3] While early studies suggested potential hepatoprotective, anti-hypoxic, and metabolic effects, these claims have not been substantiated by robust, modern scientific investigation. For drug development professionals, the existing literature on "pangamic acid" serves more as a historical footnote than a foundation for new therapeutic development. Future research would require starting from first principles: definitively identifying a single chemical entity and then systematically evaluating its toxicological and pharmacological profile in validated animal models using current scientific and regulatory standards.

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